tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
CAS No.: 634465-51-3
Cat. No.: VC8019379
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634465-51-3 |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 |
| IUPAC Name | tert-butyl N-[[4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24) |
| Standard InChI Key | PMACSCUBVLCSED-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is a synthetic organic compound belonging to the carbamate class. It features a complex structure that includes a tert-butyl group, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, enhanced by the presence of the trifluoromethyl group, which increases lipophilicity and biological activity.
Synthesis and Chemical Behavior
The synthesis of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate typically involves multiple steps, including reactions typical of carbamates. These compounds can undergo hydrolysis, forming carbamic acid derivatives, and may participate in various organic reactions such as alkylation or acylation.
Biological Activity and Potential Applications
Research indicates that compounds with similar structural features often exhibit significant biological activities. tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate may interact with various biological targets, potentially acting as a glucocorticoid receptor antagonist, as suggested by studies related to compounds with similar structures.
Safety and Handling
Handling tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate requires caution. In case of exposure, first-aid measures include removing contaminated clothing, rinsing skin and eyes with water, and seeking medical attention if irritation occurs .
Research Findings and Future Directions
Studies on the interactions of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate with biological systems are crucial for understanding its pharmacodynamics. Further research is needed to explore its full potential in medicinal chemistry and to identify specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume